6-Mercaptopurine-13C2,15N

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C5H4N4S |

|---|---|

Molecular Weight |

155.16 g/mol |

IUPAC Name |

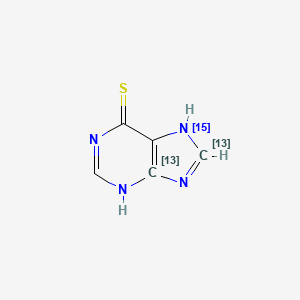

3,7-dihydropurine-6-thione |

InChI |

InChI=1S/C5H4N4S/c10-5-3-4(7-1-6-3)8-2-9-5/h1-2H,(H2,6,7,8,9,10)/i1+1,4+1,6+1 |

InChI Key |

GLVAUDGFNGKCSF-JDKPDMQJSA-N |

Isomeric SMILES |

C1=NC(=S)C2=[13C](N1)N=[13CH][15NH]2 |

Canonical SMILES |

C1=NC2=C(N1)C(=S)N=CN2 |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of Carbon-13 and Nitrogen-15 Labeled 6-Mercaptopurine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 6-mercaptopurine (6-MP) labeled with carbon-13 (¹³C) and nitrogen-15 (¹⁵N). Isotopically labeled 6-MP is a critical tool in drug metabolism and pharmacokinetic (DMPK) studies, enabling precise tracking and quantification of the drug and its metabolites. This document outlines a feasible synthetic pathway, presents detailed experimental protocols derived from established chemical principles, and summarizes key quantitative data.

Synthetic Strategy Overview

The synthesis of ¹³C and ¹⁵N labeled 6-mercaptopurine is strategically designed as a three-stage process. This approach allows for the introduction of the isotopic labels at an early stage, ensuring their incorporation into the core purine structure.

Caption: Overall synthetic strategy for labeled 6-mercaptopurine.

The synthesis commences with the construction of an isotopically labeled hypoxanthine core using the Traube purine synthesis. This is followed by the conversion of the labeled hypoxanthine to a 6-chloropurine intermediate, which is then reacted with a sulfur-containing reagent to yield the final product, labeled 6-mercaptopurine.

Experimental Protocols

The following protocols are based on established synthetic methodologies for purine analogs and have been adapted for the synthesis of isotopically labeled 6-mercaptopurine.

Stage 1: Synthesis of Labeled [¹³C, ¹⁵N]-Hypoxanthine

The Traube purine synthesis is a versatile method for constructing the purine ring system. In this stage, a labeled 4,5-diaminopyrimidine is synthesized and then cyclized with a labeled carbon source to form the imidazole ring of hypoxanthine. The specific positions of the labels will depend on the choice of isotopically labeled starting materials. For example, using [¹³C]formic acid and a pyrimidine synthesized with [¹⁵N] precursors will result in a specifically labeled hypoxanthine.

Experimental Workflow:

Caption: Workflow for the synthesis of labeled hypoxanthine.

Protocol:

-

Synthesis of Labeled 4,5-Diaminopyrimidine: Synthesize 4,5-diaminopyrimidine from appropriate ¹⁵N-labeled precursors (e.g., [¹⁵N]urea, [¹⁵N]ammonium salts) and a suitable three-carbon unit according to established literature procedures for pyrimidine synthesis. The specific choice of labeled starting materials will determine the position of the ¹⁵N atoms in the pyrimidine ring.

-

Cyclization Reaction: In a round-bottom flask equipped with a reflux condenser, dissolve the labeled 4,5-diaminopyrimidine in an excess of [¹³C]formic acid.

-

Heating: Heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. Remove the excess formic acid under reduced pressure.

-

Purification: The crude labeled hypoxanthine can be purified by recrystallization from hot water or by column chromatography on silica gel.

Stage 2: Synthesis of Labeled [¹³C, ¹⁵N]-6-Chloropurine

The hydroxyl group at the 6-position of hypoxanthine is converted to a chloro group, which is a good leaving group for the subsequent nucleophilic substitution with a sulfur nucleophile.

Protocol:

-

Reaction Setup: In a fume hood, suspend the dried labeled [¹³C, ¹⁵N]-hypoxanthine in phosphorus oxychloride (POCl₃).

-

Addition of Catalyst: Add a catalytic amount of a tertiary amine, such as N,N-dimethylaniline, to the suspension.

-

Heating: Heat the reaction mixture to reflux for 2-4 hours. The solid should gradually dissolve as the reaction proceeds.

-

Work-up: Carefully quench the reaction by pouring the cooled mixture onto crushed ice. This should be done slowly and with vigorous stirring in a well-ventilated fume hood.

-

Isolation: The precipitated labeled 6-chloropurine is collected by filtration, washed with cold water, and dried under vacuum.

Stage 3: Synthesis of Labeled [¹³C, ¹⁵N]-6-Mercaptopurine

The final step involves the displacement of the chloro group with a mercapto group.

Protocol:

-

Reaction Setup: Dissolve the labeled [¹³C, ¹⁵N]-6-chloropurine in a suitable solvent, such as ethanol.

-

Addition of Sulfur Source: Add an aqueous solution of a sulfur nucleophile, such as sodium hydrosulfide (NaSH) or thiourea followed by hydrolysis.

-

Heating: Heat the reaction mixture to reflux for 1-2 hours. Monitor the reaction by TLC.

-

Work-up: After the reaction is complete, cool the mixture and adjust the pH to acidic (around pH 5-6) with an acid like acetic acid. This will protonate the thiol and cause the product to precipitate.

-

Purification: Collect the precipitated labeled 6-mercaptopurine by filtration, wash with water and then a small amount of cold ethanol, and dry under vacuum. Further purification can be achieved by recrystallization.

Quantitative Data Summary

The following table summarizes expected quantitative data for the synthesis of labeled 6-mercaptopurine. Actual yields and isotopic enrichment will vary depending on the specific experimental conditions and the purity of the labeled starting materials.

| Step | Product | Starting Material | Reagents | Typical Yield (%) | Isotopic Enrichment (%) |

| 1 | Labeled [¹³C, ¹⁵N]-Hypoxanthine | Labeled 4,5-Diaminopyrimidine | [¹³C]Formic Acid | 60-80 | >98% for each labeled position |

| 2 | Labeled [¹³C, ¹⁵N]-6-Chloropurine | Labeled [¹³C, ¹⁵N]-Hypoxanthine | POCl₃, N,N-dimethylaniline | 70-90 | >98% for each labeled position |

| 3 | Labeled [¹³C, ¹⁵N]-6-Mercaptopurine | Labeled [¹³C, ¹⁵N]-6-Chloropurine | NaSH or Thiourea | 80-95 | >98% for each labeled position |

Signaling Pathways and Logical Relationships

The synthesis of 6-mercaptopurine is a linear process. The following diagram illustrates the logical progression from starting materials to the final product.

Caption: Logical workflow of the labeled 6-mercaptopurine synthesis.

This guide provides a foundational framework for the synthesis of ¹³C and ¹⁵N labeled 6-mercaptopurine. Researchers should consult relevant primary literature for specific reaction optimizations and safety precautions. The use of isotopically labeled compounds requires appropriate handling and analytical techniques for characterization and quantification.

Physicochemical Characterization of Isotopically Labeled Mercaptopurine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical characteristics of isotopically labeled mercaptopurine. This document is intended to serve as a core resource for researchers, scientists, and professionals involved in drug development, offering detailed experimental protocols, structured data presentation, and visual representations of key pathways and workflows.

Introduction

Mercaptopurine (6-MP) is a crucial thiopurine analog used in the treatment of acute lymphoblastic leukemia and autoimmune diseases.[1] Isotopically labeled versions of mercaptopurine, where one or more atoms are replaced with a heavier, stable isotope (e.g., ¹³C, ¹⁵N, ²H), are indispensable tools in pharmaceutical research. They serve as internal standards for quantitative bioanalysis, tracers in metabolic studies, and aids in pharmacokinetic and pharmacodynamic assessments. A thorough understanding of the physicochemical properties of these labeled compounds is paramount for their effective application.

Quantitative Physicochemical Data

The introduction of stable isotopes results in a predictable increase in the molecular weight of mercaptopurine. While macroscopic properties such as melting point and solubility are not expected to differ significantly from the unlabeled compound, precise mass is a critical parameter for mass spectrometry-based applications.

| Property | Unlabeled Mercaptopurine (¹²C₅H₄¹⁴N₄³²S) | Mercaptopurine-¹³C₂,¹⁵N | Mercaptopurine-¹³C₂,¹⁵N₂ Hydrochloride |

| Molecular Formula | C₅H₄N₄S | C₃¹³C₂H₄N₃¹⁵NS | C₃¹³C₂H₄N₂¹⁵N₂S·HCl |

| Molecular Weight ( g/mol ) | 152.18[2] | 155.16[3] | 191.63 |

| Accurate Mass | 152.01566732[4] | 155.0194[5] | 155.0194 (free base) |

| Melting Point (°C) | >308 (with decomposition)[6] | Not experimentally reported; expected to be very similar to unlabeled mercaptopurine. | Not experimentally reported. |

| Aqueous Solubility | Practically insoluble in water.[6] | Not experimentally reported; expected to be very similar to unlabeled mercaptopurine. | Not experimentally reported. |

| Solubility in Organic Solvents | Slightly soluble in ethanol. Soluble in DMSO (~5 mg/mL) and DMF (~5 mg/mL).[7] | Soluble in DMSO (35.71 mg/mL).[8] | Not experimentally reported. |

Experimental Protocols

Accurate characterization of isotopically labeled mercaptopurine relies on a suite of analytical techniques. Below are detailed methodologies for key experiments.

High-Performance Liquid Chromatography (HPLC)

HPLC is a fundamental technique for assessing the purity and concentration of mercaptopurine and its metabolites.

Objective: To determine the purity of isotopically labeled mercaptopurine and quantify its concentration.

Instrumentation:

-

HPLC system with a UV detector (e.g., Hitachi L-7110 pump, L-7400 UV-visible detector).[9]

-

C18 reverse-phase column (e.g., Phenomenex® C18, 5 µm, 250 mm x 4.6 mm i.d.).[9]

Reagents:

-

Acetonitrile (HPLC grade).[9]

-

Sodium acetate buffer (0.05 M).[9]

-

Glacial acetic acid (HPLC grade).[9]

-

0.1 M Sodium hydroxide.[9]

-

Methanol-water (7.5:92.5, v/v) containing 100 mM triethylamine.[10]

-

Perchloric acid (70%).[10]

-

Dithiothreitol (DTT).[10]

Procedure for Bulk Drug Substance:

-

Mobile Phase Preparation: Prepare a mixture of acetonitrile and 0.05 M sodium acetate buffer (10:90 v/v). Adjust the pH to 6.8 with glacial acetic acid. Filter through a 0.45 µm membrane filter and degas.[9]

-

Standard Solution Preparation: Prepare a stock solution by dissolving 100 mg of mercaptopurine in 100 mL of 0.1 M sodium hydroxide. Dilute with the mobile phase to achieve a concentration range of 0.01-5 µg/mL.[9]

-

Chromatographic Conditions:

-

Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms. The retention time for mercaptopurine is approximately 3.25 minutes under these conditions.[9]

Procedure for Analysis in Red Blood Cells:

-

Sample Preparation: Treat erythrocytes (8 x 10⁸ cells) in 350 µL of Hanks solution containing 7.5 mg of dithiothreitol with 50 µL of 70% perchloric acid.[10][11]

-

Protein Precipitation: Centrifuge at 13,000 g to remove the precipitate.[10][11]

-

Hydrolysis: Hydrolyze the supernatant at 100°C for 45 minutes.[10][11]

-

HPLC Analysis: After cooling, directly inject 100 µL of the hydrolysate into the HPLC system.[10][11]

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides high sensitivity and selectivity for the quantification of mercaptopurine and its isotopically labeled analogs, especially in complex biological matrices.

Objective: To accurately quantify isotopically labeled mercaptopurine in biological samples.

Instrumentation:

-

UPLC-MS/MS system (e.g., Waters Acquity® UPLC with a Xevo TQD Triple Quadrupole mass spectrometer).[12]

-

C18 column (e.g., Acquity® UPLC BEH AMIDA, 1.7 µm, 2.1 × 100 mm).[12]

Reagents:

-

Methanol (LC-MS grade).[12]

-

Acetonitrile (LC-MS grade).[12]

-

Formic acid.[12]

-

Internal Standard (e.g., 5-fluorouracil).[12]

Procedure:

-

Sample Extraction from Dried Blood Spots (DBS):

-

Cut the DBS and place it in a tube.[12]

-

Add 1 mL of 90% methanol containing the internal standard.[12]

-

Sonicate for 25 minutes at 50°C.[12]

-

Transfer the supernatant and evaporate to dryness with nitrogen at 40°C.[12]

-

Reconstitute the residue in 100 µL of 10% acetonitrile, vortex, sonicate, and centrifuge.[12]

-

-

Chromatographic Conditions:

-

Mass Spectrometry Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).[13]

-

Detection Mode: Multiple Reaction Monitoring (MRM).[13]

-

MRM Transition for Mercaptopurine: m/z 153.09 > 119.09.[13]

-

MRM Transition for Isotopically Labeled Mercaptopurine (e.g., ¹³C₂,¹⁵N): The precursor ion would be shifted according to the mass of the isotopes.

-

Differential Scanning Calorimetry (DSC)

DSC is utilized to determine the thermal properties of a substance, such as its melting point and heat of fusion.

Objective: To characterize the thermal behavior of isotopically labeled mercaptopurine.

Instrumentation:

-

Differential Scanning Calorimeter (e.g., PerkinElmer Pyris Diamond).[14]

Procedure:

-

Sample Preparation: Accurately weigh a small amount of the sample into an aluminum pan.

-

DSC Analysis:

-

Data Analysis: The thermogram for unlabeled mercaptopurine shows endothermic peaks corresponding to the loss of hydrate water (around 151°C) and melting (around 328°C).[14] The thermogram for the isotopically labeled compound is expected to be similar.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation and for confirming the position of isotopic labels.

Objective: To confirm the chemical structure and the site of isotopic labeling in mercaptopurine.

Instrumentation:

-

NMR Spectrometer (e.g., Bruker).

Procedure:

-

Sample Preparation: Dissolve the isotopically labeled mercaptopurine in a suitable deuterated solvent (e.g., DMSO-d₆).

-

¹H NMR: Acquire a ¹H NMR spectrum to observe the proton signals.

-

¹³C NMR and ¹⁵N NMR: For ¹³C and ¹⁵N labeled compounds, acquire ¹³C and ¹⁵N NMR spectra to confirm the position of the labels. Heteronuclear correlation experiments like HMBC can be used to assign the signals.[15] The presence of the isotopes will result in characteristic splitting patterns or the appearance of signals in the respective spectra.

Signaling and Metabolic Pathways

Mercaptopurine exerts its cytotoxic effects by being converted into thioguanine nucleotides (TGNs), which are then incorporated into DNA and RNA, and by inhibiting de novo purine synthesis.[16]

Caption: Metabolic pathway of mercaptopurine.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the physicochemical characterization of isotopically labeled mercaptopurine.

Caption: Workflow for physicochemical characterization.

Conclusion

The physicochemical characterization of isotopically labeled mercaptopurine is a critical step in its application for pharmaceutical research and development. This guide provides essential data and standardized protocols to aid researchers in this process. The provided information on analytical methodologies and the visualization of the metabolic pathway and experimental workflow serve as a foundational resource for the effective utilization of these powerful research tools.

References

- 1. HPLC analysis of 6-mercaptopurine and metabolites in extracellular body fluids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mercaptopurine - Wikipedia [en.wikipedia.org]

- 3. 6-Mercaptopurine-13C2,15N (major) | LGC Standards [lgcstandards.com]

- 4. 6-Mercaptopurine | C5H4N4S | CID 667490 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound (major) | LGC Standards [lgcstandards.com]

- 6. digicollections.net [digicollections.net]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. scielo.br [scielo.br]

- 10. scielo.br [scielo.br]

- 11. An improved HPLC method for the quantitation of 6-mercaptopurine and its metabolites in red blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Quantification of 6-Mercaptopurine and Its Metabolites in Patients with Acute Lympoblastic Leukemia Using Dried Blood Spots and UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 13. scholar.ui.ac.id [scholar.ui.ac.id]

- 14. A Comprehensive Approach to Compatibility Testing Using Chromatographic, Thermal and Spectroscopic Techniques: Evaluation of Potential for a Monolayer Fixed-Dose Combination of 6-Mercaptopurine and Folic Acid [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. What is the mechanism of Mercaptopurine? [synapse.patsnap.com]

Tracing the Purine Salvage Pathway with 6-Mercaptopurine-¹³C₂,¹⁵N: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of the stable isotope-labeled compound 6-Mercaptopurine-¹³C₂,¹⁵N for elucidating the intricacies of the purine salvage pathway. This pathway is a critical cellular process for nucleotide synthesis and a key target in cancer chemotherapy and immunosuppression. The use of stable isotope tracers like 6-Mercaptopurine-¹³C₂,¹⁵N, in conjunction with modern analytical techniques such as mass spectrometry, offers an unparalleled window into the metabolic flux and enzymatic activities that govern this pathway.

Introduction to 6-Mercaptopurine and the Purine Salvage Pathway

6-Mercaptopurine (6-MP) is a purine analogue that functions as a pro-drug. Its therapeutic efficacy relies on its intracellular conversion into active metabolites that interfere with nucleic acid synthesis.[1][2] A pivotal first step in its bioactivation is mediated by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT), a key component of the purine salvage pathway.[1][3] This pathway recycles purine bases from the breakdown of nucleotides, providing a vital alternative to the energy-intensive de novo purine synthesis pathway. By using 6-Mercaptopurine labeled with stable isotopes (¹³C and ¹⁵N), researchers can precisely track its conversion and incorporation into downstream metabolites, thereby quantifying the activity of the purine salvage pathway.[4][5]

Quantitative Analysis of 6-Mercaptopurine Metabolism

The quantification of 6-mercaptopurine and its metabolites is crucial for both therapeutic drug monitoring and metabolic research. While data from direct tracing studies with 6-Mercaptopurine-¹³C₂,¹⁵N is not extensively published, the following tables summarize representative quantitative data on 6-MP metabolite concentrations observed in clinical settings. This data provides a valuable reference for expected metabolite levels.

Table 1: Therapeutic and Toxic Ranges of 6-Mercaptopurine Metabolites in Red Blood Cells

| Metabolite | Therapeutic Range (pmol/8 x 10⁸ RBCs) | Toxic Range (pmol/8 x 10⁸ RBCs) | Associated Toxicity |

| 6-Thioguanine nucleotides (6-TGNs) | 235 - 450 | > 450 | Myelosuppression |

| 6-Methylmercaptopurine (6-MMP) | < 5700 | > 5700 | Hepatotoxicity |

Source: Data compiled from multiple clinical studies.

Table 2: Representative Intracellular Concentrations of 6-MP Metabolites in Acute Lymphoblastic Leukemia (ALL) Patients

| Patient Cohort | 6-TGNs (pmol/8 x 10⁸ RBCs) | 6-MMP (pmol/8 x 10⁸ RBCs) |

| ALL Patients (n=22) | 29 - 429 | 28 - 499 |

This data illustrates the typical range of metabolite concentrations observed in a clinical cohort and highlights the significant inter-patient variability.

Experimental Protocols for Tracing with 6-Mercaptopurine-¹³C₂,¹⁵N

The following is a synthesized, representative experimental protocol for a stable isotope tracing study using 6-Mercaptopurine-¹³C₂,¹⁵N in a cancer cell line. This protocol is based on established methodologies for metabolic flux analysis using stable isotope-labeled compounds.

Cell Culture and Stable Isotope Labeling

-

Cell Seeding: Plate cancer cells (e.g., a leukemia cell line) in 6-well plates at a density that ensures they are in the logarithmic growth phase at the time of the experiment.

-

Media Preparation: Prepare the cell culture medium. For the experiment, supplement the medium with a known concentration of 6-Mercaptopurine-¹³C₂,¹⁵N (e.g., 10 µM).

-

Labeling: Replace the standard culture medium with the medium containing 6-Mercaptopurine-¹³C₂,¹⁵N.

-

Time Course: Incubate the cells for various time points (e.g., 0, 2, 4, 8, 12, and 24 hours) to monitor the dynamic incorporation of the labeled 6-MP into its metabolites.

Metabolite Extraction

-

Quenching: At each time point, rapidly aspirate the medium and wash the cells with ice-cold phosphate-buffered saline (PBS) to halt metabolic activity.

-

Extraction: Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells.

-

Cell Lysis: Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

-

Protein Precipitation: Centrifuge the lysate at a high speed to pellet the protein and other cellular debris.

-

Sample Collection: Collect the supernatant containing the metabolites for analysis.

LC-MS/MS Analysis

-

Chromatographic Separation: Employ a liquid chromatography (LC) system, such as a UPLC with a suitable column (e.g., C18), to separate the metabolites.

-

Mass Spectrometry Detection: Utilize a tandem mass spectrometer (MS/MS) to detect and quantify the unlabeled and ¹³C,¹⁵N-labeled 6-MP and its metabolites.

-

Data Analysis: Analyze the mass isotopologue distribution of each metabolite to determine the extent of isotopic enrichment over time. This data can then be used to calculate the metabolic flux through the purine salvage pathway.

Visualizing Metabolic Pathways and Experimental Workflows

The Purine Salvage Pathway and 6-Mercaptopurine Metabolism

The following diagram illustrates the central role of the purine salvage pathway in the bioactivation of 6-mercaptopurine.

Caption: Metabolism of 6-Mercaptopurine-¹³C₂,¹⁵N via the purine salvage pathway.

Experimental Workflow for Stable Isotope Tracing

The logical flow of a typical stable isotope tracing experiment is depicted below.

Caption: A generalized workflow for a stable isotope tracing experiment.

Conclusion

The use of 6-Mercaptopurine-¹³C₂,¹⁵N as a metabolic tracer provides a powerful tool for researchers in both basic science and drug development. By enabling the precise quantification of flux through the purine salvage pathway, this approach can shed light on mechanisms of drug action, identify determinants of drug resistance, and potentially lead to the development of more personalized therapeutic strategies. The methodologies outlined in this guide, from experimental design to data analysis, offer a framework for harnessing the potential of stable isotope tracing to advance our understanding of purine metabolism and its role in health and disease.

References

- 1. De novo and Salvage Purine Synthesis Pathways Across Tissues and Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. Potential Mechanisms Connecting Purine Metabolism and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metabolism of 6-Mercaptopurine by Resistant Escherichia coli Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. RePORT ⟩ RePORTER [reporter.nih.gov]

Elucidating 6-Mercaptopurine Biotransformation with Stable Isotopes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biotransformation of 6-mercaptopurine (6-MP), a crucial thiopurine drug used in the treatment of acute lymphoblastic leukemia and inflammatory bowel disease.[1][2] It details the metabolic pathways, the application of stable isotope labeling for elucidating these pathways, experimental protocols for metabolite analysis, and quantitative data from patient samples.

Introduction to 6-Mercaptopurine and the Role of Stable Isotopes

6-Mercaptopurine is a prodrug that requires intracellular metabolism to become active.[3] Its therapeutic efficacy and toxicity are highly dependent on the complex interplay of several enzymatic pathways.[4] Understanding the biotransformation of 6-MP is therefore critical for optimizing treatment and minimizing adverse effects.[1]

Stable isotope labeling is a powerful technique used to trace the metabolic fate of drugs.[] By replacing one or more atoms in the 6-MP molecule with a stable isotope, such as deuterium (²H or D) or carbon-13 (¹³C), researchers can track the drug and its metabolites through the body using analytical methods like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[6][7][8] This approach allows for the elucidation of metabolic pathways, the study of drug-drug interactions, and the quantification of metabolite levels in biological fluids.[] For instance, deuterium-labeled 6-mercaptopurine (6-Mercaptopurine-d2) is available for use as a tracer in such studies.[9]

Biotransformation of 6-Mercaptopurine

The metabolism of 6-MP is primarily governed by three key enzymatic pathways:

-

Anabolism via Hypoxanthine-guanine phosphoribosyltransferase (HPRT): This is the activation pathway where HPRT converts 6-MP into thioinosine monophosphate (TIMP).[4][10] TIMP is then further metabolized to the active cytotoxic thioguanine nucleotides (TGNs), which are incorporated into DNA and RNA, leading to cell death.[1][4] HPRT plays a central role in the generation of purine nucleotides through the purine salvage pathway.[11] The activity of HPRT can influence the concentration of 6-TGNs and the risk of thiopurine-induced leukopenia.[12]

-

Catabolism via Xanthine Oxidase (XO): XO catalyzes the oxidation of 6-MP to 6-thioxanthine and subsequently to the inactive metabolite 6-thiouric acid (6-TUA).[13][14][15] This pathway reduces the bioavailability of 6-MP.[15] XO inhibitors like allopurinol can significantly increase the levels of active 6-MP metabolites, necessitating dose adjustments to avoid toxicity.[15][16] In human liver cytosol, aldehyde oxidase (AO) and xanthine dehydrogenase (XDH) also contribute to the formation of 6-thiouric acid.[13]

-

S-methylation via Thiopurine S-methyltransferase (TPMT): TPMT methylates 6-MP to form the inactive metabolite 6-methylmercaptopurine (6-MMP).[10][17] Genetic variations in the TPMT gene can lead to decreased enzyme activity, resulting in higher levels of active TGNs and an increased risk of severe bone marrow suppression.[10][18][19] TPMT genotyping or phenotyping is often performed before initiating thiopurine therapy to guide dosing.[4][18]

The balance between these pathways is highly variable among individuals and can be influenced by genetic factors, drug interactions, and disease states.[2][20]

Below is a diagram illustrating the core metabolic pathways of 6-mercaptopurine.

References

- 1. Mercaptopurine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ClinPGx [clinpgx.org]

- 4. What is the mechanism of Mercaptopurine? [synapse.patsnap.com]

- 6. Isotopic labeling of metabolites in drug discovery applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Application of stable isotope-labeled compounds in metabolism and in metabolism-mediated toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Mercaptopurine - Wikipedia [en.wikipedia.org]

- 11. Hypoxanthine-guanine phosphoribosyltransferase - Wikipedia [en.wikipedia.org]

- 12. Hypoxanthine guanine phosphoribosyltransferase activity is related to 6-thioguanine nucleotide concentrations and thiopurine-induced leukopenia in the treatment of inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. In Vitro Oxidative Metabolism of 6-Mercaptopurine in Human Liver: Insights into the Role of the Molybdoflavoenzymes Aldehyde Oxidase, Xanthine Oxidase, and Xanthine Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. The role of xanthine oxidase in thiopurine metabolism: a case report - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Xanthine oxidase - Wikipedia [en.wikipedia.org]

- 17. researchgate.net [researchgate.net]

- 18. Thiopurine Methyltransferase (TPMT) | St. Jude Research [stjude.org]

- 19. Mercaptopurine Therapy and TPMT and NUDT15 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. Improved HPLC Quantification of 6-Mercaptopurine Metabolites in Red Blood Cells: Monitoring Data and Literature Analysis - PMC [pmc.ncbi.nlm.nih.gov]

Isotopic Labeling Strategies for Thiopurine Drugs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of isotopic labeling strategies for thiopurine drugs, including azathioprine, 6-mercaptopurine (6-MP), and 6-thioguanine (6-TG). It details the core principles of isotopic labeling, provides in-depth experimental protocols for the synthesis of labeled compounds and their analysis, and presents quantitative data to support their application in research and drug development.

Introduction to Isotopic Labeling of Thiopurine Drugs

Isotopic labeling involves the substitution of an atom in a drug molecule with its isotope. For thiopurine drugs, stable isotopes such as deuterium (²H or D), carbon-13 (¹³C), and nitrogen-15 (¹⁵N) are commonly used.[1] These non-radioactive isotopes allow for the sensitive and specific tracking of the drug and its metabolites in biological systems using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[2]

The primary applications of isotopically labeled thiopurines include:

-

Metabolism and Pharmacokinetic (PK) Studies: Labeled compounds are invaluable for elucidating the complex metabolic pathways of thiopurines and for accurately determining their pharmacokinetic profiles.[3][4]

-

Internal Standards in Bioanalysis: Stable isotope-labeled drugs are the gold standard for use as internal standards in quantitative LC-MS/MS assays, correcting for matrix effects and improving the accuracy and precision of metabolite quantification.[5]

-

Mechanism of Action Studies: Tracing the fate of labeled thiopurines can provide insights into their mechanisms of action, including their incorporation into DNA and RNA.

Data Presentation: Quantitative Analysis of Labeled Thiopurines

The following tables summarize key quantitative data related to the analysis and stability of isotopically labeled thiopurine metabolites.

| Parameter | 6-Thioguanine Nucleotides (6-TGN) | 6-Methylmercaptopurine Nucleotides (6-MMPN) | Reference |

| Linear Range (LC-MS/MS) | 0.1–10 µmol/L | 0.5–100 µmol/L | [5] |

| Mean Extraction Recovery | 71.0% - 75.0% | 96.4% - 102.2% | [5] |

Table 1. Analytical Parameters for Thiopurine Metabolite Quantification. This table presents the linear range and mean extraction recovery for the quantification of 6-TGN and 6-MMPN in red blood cells using an LC-MS/MS method with isotopically labeled internal standards.[5]

| Storage Condition | 6-TGN Stability | 6-MMPN Stability | Reference |

| 25°C for 4 hours | Stable | Stable | [5] |

| 4°C for 4 hours | Stable | Stable | [5] |

| -20°C for 180 days | ~30% decrease | Stable | [5] |

| -70°C for up to 6 months | Stable | Stable | [5] |

| Whole blood at 4°C for 4 days | ~20% decrease | Stable | [5] |

Table 2. Stability of Thiopurine Metabolites. This table outlines the stability of 6-TGN and 6-MMPN under various storage conditions, highlighting the importance of proper sample handling and storage to ensure accurate quantification.[5]

| Drug Administration | AUC of 6-MP (mg/L·h) | Cmax of 6-MP (ng/mL) | t1/2 of 6-MP (h) | Reference |

| 6-MP Nanoparticles | 558.70 ± 110.80 | - | 1.57 ± 1.09 | [6] |

| 6-MP Conventional | 381.00 ± 71.20 | 202.90 ± 94.29 | 1.50 ± 0.94 | [6] |

Table 3. Comparative Pharmacokinetics of 6-Mercaptopurine Formulations. This table provides a comparison of key pharmacokinetic parameters of 6-mercaptopurine when administered as nanoparticles versus a conventional formulation in rats.[6]

Experimental Protocols

This section provides detailed methodologies for the synthesis of isotopically labeled thiopurines and for the quantification of their metabolites.

Synthesis of Isotopically Labeled Thiopurines

3.1.1. General Strategy for Deuterium Labeling of 6-Mercaptopurine (Conceptual)

While a specific detailed protocol for the direct deuteration of 6-mercaptopurine was not found in the provided search results, a general approach can be conceptualized based on established methods for deuterium labeling of organic molecules.[2][7] One common method is hydrogen-deuterium (H/D) exchange catalyzed by a metal catalyst in the presence of a deuterium source.

-

Materials:

-

6-Mercaptopurine (6-MP)

-

Deuterium oxide (D₂O) or Deuterium gas (D₂)

-

Palladium on carbon (Pd/C) or other suitable catalyst

-

Anhydrous solvent (e.g., dioxane, DMF)

-

-

Procedure:

-

In a reaction vessel, dissolve 6-mercaptopurine in the chosen anhydrous solvent.

-

Add the catalyst (e.g., 10% Pd/C).

-

Introduce the deuterium source. If using D₂O, add it to the reaction mixture. If using D₂ gas, purge the vessel with D₂ and maintain a positive pressure.

-

Heat the reaction mixture to an appropriate temperature (e.g., 80-150°C) and stir for a specified time (e.g., 12-48 hours). The reaction progress can be monitored by LC-MS to determine the extent of deuterium incorporation.

-

After cooling, filter the reaction mixture to remove the catalyst.

-

Remove the solvent under reduced pressure.

-

Purify the deuterated 6-mercaptopurine using techniques such as recrystallization or column chromatography.

-

Confirm the identity and determine the isotopic enrichment of the final product using ¹H NMR, ²H NMR, and high-resolution mass spectrometry.

-

3.1.2. Synthesis of [¹³C₂,¹⁵N]-6-Mercaptopurine (Conceptual)

The synthesis of multi-labeled compounds like [¹³C₂,¹⁵N]-6-mercaptopurine typically involves a multi-step synthesis starting from commercially available isotopically labeled precursors. While a detailed step-by-step protocol is not available in the search results, a plausible synthetic route can be inferred from general purine synthesis methods.[8] A common route to 6-mercaptopurine involves the conversion of hypoxanthine. Therefore, a labeled hypoxanthine precursor would be required.

-

Starting Materials:

-

A suitably labeled precursor that can be converted to [¹³C₂,¹⁵N]-hypoxanthine. This would likely involve starting with simpler labeled building blocks like [¹³C]-formic acid, [¹⁵N]-glycine, etc., and constructing the purine ring system.

-

Phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent.

-

Pyridine or other suitable high-boiling solvent.

-

-

General Procedure (Thionation of Labeled Hypoxanthine):

-

Synthesize [¹³C₂,¹⁵N]-hypoxanthine using established methods from appropriate isotopically labeled starting materials.

-

In a round-bottom flask, combine the labeled hypoxanthine with phosphorus pentasulfide or Lawesson's reagent in pyridine.

-

Reflux the mixture for several hours. The reaction progress can be monitored by TLC or LC-MS.

-

After the reaction is complete, cool the mixture and remove the pyridine under reduced pressure.

-

Treat the residue with water and then neutralize with a base (e.g., ammonium hydroxide) to precipitate the product.

-

Collect the crude product by filtration.

-

Purify the [¹³C₂,¹⁵N]-6-mercaptopurine by recrystallization.

-

Characterize the final product and determine isotopic enrichment by NMR and high-resolution mass spectrometry.

-

3.1.3. Synthesis of [¹⁵N]-Labeled Thioguanine (Conceptual)

The synthesis of ¹⁵N-labeled thioguanine can be approached by adapting known methods for guanine and thioguanine synthesis, incorporating ¹⁵N-labeled reagents at key steps.[9][10] One potential route involves the construction of the purine ring system using a ¹⁵N-labeled precursor.

-

Starting Materials:

-

A ¹⁵N-labeled pyrimidine derivative, such as 2,4,5-triamino-6-hydroxypyrimidine with ¹⁵N at desired positions.

-

Formic acid or a derivative for cyclization to form the imidazole ring.

-

Phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent for thionation.

-

-

General Procedure:

-

Synthesize the ¹⁵N-labeled 2,4,5-triamino-6-hydroxypyrimidine precursor.

-

React the labeled pyrimidine with formic acid to close the imidazole ring and form ¹⁵N-labeled guanine.

-

Perform a thionation reaction on the ¹⁵N-labeled guanine using phosphorus pentasulfide in pyridine, similar to the synthesis of 6-mercaptopurine.

-

Work-up and purify the resulting ¹⁵N-labeled thioguanine.

-

Confirm the structure and isotopic enrichment using analytical techniques.

-

Quantification of Thiopurine Metabolites in Human Erythrocytes by LC-MS/MS

This protocol is adapted from a published method for the analysis of 6-thioguanine nucleotides (6-TGN) and 6-methylmercaptopurine nucleotides (6-MMPN) in red blood cells (RBCs).[5]

-

Materials and Reagents:

-

Whole blood collected in EDTA tubes.

-

Internal Standards: 6-TG-¹³C₂,¹⁵N and 6-MMP-d₃ stock solutions in methanol.

-

Perchloric acid (HClO₄), 1 M.

-

Dithiothreitol (DTT).

-

Ammonium acetate.

-

LC-MS grade methanol, acetonitrile, and formic acid.

-

Deionized water.

-

-

Sample Preparation (Acid Hydrolysis):

-

Isolate RBCs by centrifuging the whole blood and removing the plasma and buffy coat. Wash the RBCs with saline.

-

Lyse a known volume of packed RBCs with water.

-

To the RBC lysate, add the internal standard solution containing 6-TG-¹³C₂,¹⁵N and 6-MMP-d₃.

-

Add DTT solution to prevent oxidation of the thiol groups.

-

Add perchloric acid to precipitate proteins and hydrolyze the nucleotide metabolites to their respective bases (6-thioguanine and 6-methylmercaptopurine).

-

Incubate the mixture at 100°C for 60 minutes.

-

Cool the samples on ice and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography:

-

Use a C18 reversed-phase column.

-

Employ a gradient elution with a mobile phase consisting of ammonium acetate buffer with formic acid (A) and acetonitrile or methanol (B).

-

The gradient should be optimized to achieve good separation of 6-thioguanine and 6-methylmercaptopurine from endogenous matrix components.

-

-

Mass Spectrometry:

-

Use a tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode.

-

Monitor the specific multiple reaction monitoring (MRM) transitions for the analytes and their corresponding stable isotope-labeled internal standards.

-

-

-

Data Analysis:

-

Quantify the concentrations of 6-TG and 6-MMP by calculating the peak area ratios of the analyte to its respective internal standard.

-

Generate a calibration curve using known concentrations of unlabeled standards and their corresponding internal standards.

-

Calculate the final concentration of the metabolites in the original RBC sample, typically expressed as pmol per 8 x 10⁸ RBCs.

-

Mandatory Visualizations

Thiopurine Metabolic Pathway

The following diagram illustrates the complex metabolic pathway of thiopurine drugs, from the conversion of the prodrug azathioprine to the active cytotoxic metabolites.

Caption: Metabolic pathway of thiopurine drugs.

Experimental Workflow for LC-MS/MS Analysis of Thiopurine Metabolites

This diagram outlines the key steps involved in the quantification of thiopurine metabolites from red blood cells using LC-MS/MS.

Caption: Workflow for thiopurine metabolite analysis.

References

- 1. ElemCor: accurate data analysis and enrichment calculation for high-resolution LC-MS stable isotope labeling experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pharmacokinetic determinants of 6-mercaptopurine myelotoxicity and therapeutic failure in children with acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comparative bioavailability and pharmacokinetic studies of azathioprine and 6-mercaptopurine in the rhesus monkey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Evaluation of Stability of Thiopurine Metabolites Using a Validated LC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dovepress.com [dovepress.com]

- 7. Evaluation of Stability of Thiopurine Metabolites Using a Validated LC-MS/MS Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Syntheses of Specifically 15N‐Labeled Adenosine and Guanosine - PMC [pmc.ncbi.nlm.nih.gov]

fundamental properties of 6-Mercaptopurine-13C2,15N

An In-depth Technical Guide on the Core Properties of 6-Mercaptopurine-¹³C₂,¹⁵N

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental properties of the isotopically labeled compound 6-Mercaptopurine-¹³C₂,¹⁵N. It details its chemical characteristics, mechanism of action, and established analytical methodologies. This document is intended to serve as a core resource for professionals engaged in research, clinical pharmacology, and drug development.

Core Chemical and Physical Properties

6-Mercaptopurine-¹³C₂,¹⁵N is a stable isotope-labeled version of 6-Mercaptopurine (6-MP), a widely used antimetabolite and immunosuppressive drug.[1] The isotopic labeling makes it a valuable tool for tracer studies and as an internal standard in quantitative analyses using mass spectrometry.[1]

Table 1: Chemical and Physical Properties of 6-Mercaptopurine-¹³C₂,¹⁵N and 6-Mercaptopurine.

| Property | 6-Mercaptopurine-¹³C₂,¹⁵N | 6-Mercaptopurine (Unlabeled) |

| Analyte Name | 6-Mercaptopurine-¹³C₂,¹⁵N | 6-Mercaptopurine |

| Synonyms | 6-MP-¹³C₂,¹⁵N; 1,9-Dihydro-6H-purine-¹³C₂,¹⁵N-6-thione | 6-MP, Purinethol, 6-Thiopurine[2][3] |

| CAS Number | 1190008-04-8[1][4] | 50-44-2[2][5] |

| Molecular Formula | C₃¹³C₂H₄N₃¹⁵NS[4] | C₅H₄N₄S[2][3] |

| Molecular Weight | 155.16 g/mol [4][5] | 152.18 g/mol [2][3] |

| Purity | >95% (HPLC)[4][6] | N/A (Varies by supplier) |

| Appearance | Yellow crystalline powder[3] | Yellow crystalline powder[3] |

| Storage Temperature | -20°C[4][6] | Room Temperature |

| Solubility | Soluble in dimethyl formamide | Soluble in dilute alkali solutions; insoluble in water, acetone, ether[3] |

Mechanism of Action: A Purine Antagonist

6-Mercaptopurine is a prodrug that requires intracellular activation to exert its therapeutic effects.[7] Its mechanism of action is identical to its isotopically labeled counterpart. As a purine analogue, it interferes with the synthesis of purine nucleotides, thereby disrupting DNA and RNA synthesis and leading to the death of rapidly proliferating cells, particularly malignant ones.[2][8]

The drug undergoes a complex metabolic process involving three competing enzymatic pathways:

-

Catabolism by Xanthine Oxidase (XO): This pathway inactivates 6-MP by converting it to 6-thiouric acid (6-TU), an inactive metabolite.[9]

-

Anabolism by Thiopurine S-methyltransferase (TPMT): This pathway methylates 6-MP to form 6-methylmercaptopurine (6-MMP), a metabolite associated with hepatotoxicity.[7][9]

-

Activation by Hypoxanthine-guanine phosphoribosyltransferase (HGPRT): This is the therapeutic pathway. HGPRT converts 6-MP into thioinosine monophosphate (TIMP).[2][10] TIMP is subsequently metabolized to 6-thioguanine nucleotides (6-TGNs), the primary active cytotoxic metabolites.[9][11]

The active 6-TGNs exert their effects by being incorporated into DNA and RNA, which disrupts nucleic acid function.[10] Additionally, 6-MP metabolites inhibit de novo purine synthesis by blocking the enzyme phosphoribosyl pyrophosphate amidotransferase (PRPP amidotransferase), the rate-limiting step in this pathway.[2][10]

Caption: Metabolic pathway of 6-Mercaptopurine (6-MP).

Experimental Protocols for Analysis

The quantification of 6-MP and its metabolites is crucial for therapeutic drug monitoring (TDM) to optimize dosing and minimize toxicity.[9][12] High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) are common analytical techniques.

Sample Preparation and Analytical Workflow

A typical workflow for the analysis of 6-MP metabolites in red blood cells (RBCs) or dried blood spots (DBS) involves extraction, hydrolysis to convert nucleotide forms to their base counterparts, and chromatographic separation and detection.

Caption: General workflow for 6-MP metabolite analysis.

HPLC Method for RBC Metabolites

This method is adapted from established protocols for the simultaneous measurement of 6-MP and its key metabolites.[13][14]

Table 2: HPLC Protocol for 6-MP Metabolite Analysis.

| Parameter | Description |

| Sample Preparation | Erythrocytes (approx. 8 x 10⁸ cells) are treated with dithiothreitol (DTT) and perchloric acid. The supernatant is hydrolyzed at 100°C for 45-60 minutes.[12][13] |

| Column | Radialpack Resolve C18[13] or equivalent standard C18 column.[15] |

| Mobile Phase | Isocratic: Methanol-water (7.5:92.5, v/v) containing 100 mM triethylamine.[13] Gradient options also exist using phosphate buffer and methanol.[12][14] |

| Flow Rate | Typically 0.85 - 1.0 mL/min.[12][14] |

| Injection Volume | 50 - 100 µL.[12][13] |

| Detection (UV) | Diode array detector monitoring multiple wavelengths: 342 nm (for 6-Thioguanine), 322 nm (for 6-MP), and 303-304 nm (for 6-MMP derivative).[12][13] |

| Retention Times | 6-TG: ~5.3 min; 6-MP: ~6.0 min; 6-MMP derivative: ~10.2 min (will vary with exact conditions).[13] |

| Quantification Limits | 8 pmol/8x10⁸ RBCs (6-TG), 10 pmol/8x10⁸ RBCs (6-MP), 70 pmol/8x10⁸ RBCs (6-MMP).[13] |

UPLC-MS/MS Method for DBS Metabolites

This method offers high sensitivity and specificity for quantifying 6-MP and its metabolites from a small volume of blood.[16]

Table 3: UPLC-MS/MS Protocol for 6-MP Metabolite Analysis.

| Parameter | Description |

| Sample Preparation | Analytes extracted from Dried Blood Spot (DBS) card using 90% methanol with an internal standard.[16] |

| Column | Waters Acquity® UPLC BEH AMIDA, 1.7 µm (2.1 × 100 mm).[16] |

| Mobile Phase | Gradient elution using A: 0.2% formic acid in water and B: 0.1% formic acid in acetonitrile-methanol.[16] |

| Flow Rate | 0.2 mL/min.[16] |

| Run Time | 5 minutes.[16] |

| Detection (MS/MS) | Mass detection (positive ion mode). Monitored m/z transitions: 6-MP (153.09 > 119.09), 6-MMP (167.17 > 126.03), 6-TGMP (380.16 > 168.00).[16] |

| Linear Range | 25.5–1020 ng/mL for 6-MP, 6-MMP, and 6-TGMP.[16] |

Conclusion

6-Mercaptopurine-¹³C₂,¹⁵N is an essential tool for pharmacokinetic and metabolic research involving 6-MP. Its well-defined chemical properties and the established analytical protocols for its parent compound allow for precise quantification and a deeper understanding of the drug's behavior in biological systems. The methodologies and data presented in this guide provide a foundational resource for researchers aiming to optimize the therapeutic use of 6-mercaptopurine and develop new analytical strategies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Mercaptopurine - Wikipedia [en.wikipedia.org]

- 3. 6-Mercaptopurine | C5H4N4S | CID 667490 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 6-Mercaptopurine-13C2,15N (major) | LGC Standards [lgcstandards.com]

- 5. This compound | CAS No- 1190008-04-8 | Simson Pharma Limited [simsonpharma.com]

- 6. This compound (major) | LGC Standards [lgcstandards.com]

- 7. researchgate.net [researchgate.net]

- 8. google.com [google.com]

- 9. Optimizing 6-mercaptopurine and azathioprine therapy in the management of inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 6-Mercaptopurine: Mechanism of Action and Mechanism of Resistance_Chemicalbook [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. Improved HPLC Quantification of 6-Mercaptopurine Metabolites in Red Blood Cells: Monitoring Data and Literature Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. An improved HPLC method for the quantitation of 6-mercaptopurine and its metabolites in red blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Quantification of 6-Mercaptopurine and Its Metabolites in Patients with Acute Lympoblastic Leukemia Using Dried Blood Spots and UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

role of stable isotopes in pharmacokinetic studies of 6-mercaptopurine

An In-Depth Technical Guide on the Role of Stable Isotopes in Pharmacokinetic Studies of 6-Mercaptopurine

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-mercaptopurine (6-MP) is a cornerstone therapy for acute lymphoblastic leukemia and is also utilized in the management of inflammatory bowel disease. As a prodrug, 6-MP undergoes extensive and complex intracellular metabolism to exert its therapeutic effects. The intricate balance of its metabolic pathways, primarily governed by enzymes such as thiopurine S-methyltransferase (TPMT) and hypoxanthine-guanine phosphoribosyltransferase (HGPRT), leads to significant inter-individual variability in drug response and toxicity. Stable isotope labeling has emerged as a powerful tool in the pharmacokinetic analysis of 6-MP, offering unparalleled precision in quantifying the parent drug and its metabolites. This technical guide provides a comprehensive overview of the application of stable isotopes in 6-MP pharmacokinetic studies, detailing experimental protocols, presenting quantitative data, and illustrating key pathways and workflows. Stable isotope-labeled analogs of 6-MP, such as deuterated 6-MP (e.g., 6-mercaptopurine-d2), are frequently employed as internal standards in quantitative analysis by mass spectrometry (NMR, GC-MS, or LC-MS).[1] This approach is crucial for compensating for variations during sample preparation and instrumental analysis.[2]

Metabolic Pathways of 6-Mercaptopurine

The clinical efficacy and toxicity of 6-MP are intrinsically linked to its metabolic fate. After administration, 6-MP is converted into several active and inactive metabolites. The primary active metabolites are the 6-thioguanine nucleotides (6-TGNs), which are incorporated into DNA and RNA, leading to cytotoxicity. A competing pathway, catalyzed by TPMT, leads to the formation of 6-methylmercaptopurine (6-MMP), which is associated with hepatotoxicity. Xanthine oxidase (XO) represents a catabolic pathway, converting 6-MP to the inactive 6-thiouric acid. Genetic polymorphisms in TPMT can significantly alter the metabolic flux, with decreased enzyme activity leading to higher 6-TGN concentrations and an increased risk of myelosuppression.

Experimental Protocols

The use of stable isotopes in 6-MP pharmacokinetic studies primarily involves the application of a stable isotope-labeled internal standard (SIL-IS) for accurate quantification via mass spectrometry. Deuterated analogs of 6-MP and its metabolites, such as 6-MMP-d3, are commonly used.[3]

Sample Preparation from Whole Blood

A detailed protocol for the preparation of red blood cell (RBC) lysates for the analysis of 6-MP metabolites is outlined below.

-

Blood Collection and RBC Separation : Collect whole blood samples in EDTA-containing tubes. Centrifuge at 1000 x g for 10 minutes to separate plasma from RBCs.

-

RBC Washing : Wash the RBC pellet twice with a balanced salt solution.

-

Cell Lysis and Internal Standard Spiking : Resuspend the washed RBCs to a density of 8 x 10⁸ cells per 200 µL. Spike the cell suspension with a known concentration of the stable isotope-labeled internal standard (e.g., 6-MMP-d3).[4]

-

Protein Precipitation and Hydrolysis : Add a protein precipitating agent, such as perchloric acid, to the RBC lysate. This step also facilitates the hydrolysis of nucleotide metabolites to their corresponding bases.

-

Centrifugation and Supernatant Collection : Centrifuge the mixture to pellet the precipitated proteins and collect the supernatant for analysis.

Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The supernatant containing the analytes and the SIL-IS is then analyzed by LC-MS/MS.

-

Chromatographic Separation : Separation is typically achieved on a C18 reverse-phase column. The mobile phase often consists of a gradient of an aqueous solution with an acid modifier (e.g., formic acid) and an organic solvent (e.g., methanol or acetonitrile).

-

Mass Spectrometric Detection : The mass spectrometer is operated in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for the analyte and the SIL-IS are monitored for quantification.

Quantitative Data from Pharmacokinetic Studies

The following tables summarize pharmacokinetic parameters and metabolite concentrations of 6-mercaptopurine from various clinical studies. The use of stable isotope internal standards in the analytical methods ensures the accuracy of these measurements.

| Parameter | Value | Patient Population | Administration | Reference |

| Systemic Clearance | 23.02 L/h | 11 children with ALL | 1 g/m² IV | [5] |

| Volume of Distribution | 0.75 L/kg | 11 children with ALL | 1 g/m² IV | [5] |

| Elimination Half-life | 1.64 h | 11 children with ALL | 1 g/m² IV | [5] |

| Cmax (6-MPNs) | 478.05 ± 233.00 ng/mL | Sprague Dawley rats | 15.75 mg/kg oral | [6] |

| AUC (6-MPNs) | 558.70 ± 110.80 mg/L·h | Sprague Dawley rats | 15.75 mg/kg oral | [6] |

| Cmax (6-MPCs) | 202.90 ± 94.29 ng/mL | Sprague Dawley rats | 15.75 mg/kg oral | [6] |

| AUC (6-MPCs) | 381.00 ± 71.20 mg/L·h | Sprague Dawley rats | 15.75 mg/kg oral | [6] |

| AUC (Oral 6-MP) | 23 to 65 µM·min | 10 children with ALL | 50 mg/m² oral | [7] |

| AUC (IV 6-MPR) | 124 to 186 µM·min | 5 children with ALL | 50 mg/m² IV | [7] |

| Metabolite | Concentration Range | Patient Population | Analytical Method | Reference |

| 6-TGN (RBC) | 18 to 152 pmol/25 mg hemoglobin | 10 children with ALL (oral 6-MP) | HPLC | [7] |

| 6-TGN (RBC) | 121 and 273 pmol/25 mg hemoglobin | 2 children with ALL (IV 6-MPR) | HPLC | [7] |

| 6-TGN (RBC) | 29–429 pmol/8 × 10⁸ erythrocytes | 22 children with ALL | UPLC-MS/MS | [3] |

| 6-MMP (RBC) | 28–499 pmol/8 × 10⁸ erythrocytes | 17 children with ALL | UPLC-MS/MS | [3] |

| 6-TGN (RBC) at steady-state | 368 (CI95% 284-452) pmol/8 x 10⁸ RBCs | 30 IBD patients | Not specified | [8] |

| 6-MMPR (RBC) at steady-state | 2837 (CI95% 2101-3573) pmol/8 x 10⁸ RBCs | 30 IBD patients | Not specified | [8] |

Experimental Workflow

The following diagram illustrates a typical workflow for a pharmacokinetic study of 6-mercaptopurine utilizing stable isotope-labeled internal standards.

Conclusion

Stable isotopes are indispensable tools in the pharmacokinetic evaluation of 6-mercaptopurine. Their primary role as internal standards in LC-MS/MS assays provides the necessary accuracy and precision to navigate the complexities of 6-MP's metabolism and the significant inter-individual variability observed in patients. The detailed experimental protocols and quantitative data presented in this guide underscore the importance of robust bioanalytical methods in understanding the disposition of 6-MP and its metabolites. As personalized medicine continues to evolve, the application of stable isotope methodologies will be crucial in optimizing 6-MP therapy, ensuring efficacy while minimizing toxicity for individual patients. Further research employing stable isotopes as tracers for metabolic flux analysis could provide even deeper insights into the dynamic regulation of 6-MP's metabolic pathways.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Population pharmacokinetic and pharmacogenetic analysis of 6-mercaptopurine in paediatric patients with acute lymphoblastic leukaemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quantification of 6-Mercaptopurine and Its Metabolites in Patients with Acute Lympoblastic Leukemia Using Dried Blood Spots and UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Clinical Application and Synthesis Methods of Deuterated Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics and distribution of 6-mercaptopurine administered intravenously in children with lymphoblastic leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Preparation, Characterization, Pharmacokinetic, and Therapeutic Potential of Novel 6-Mercaptopurine-Loaded Oral Nanomedicines for Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Comparative pharmacokinetics of oral 6-mercaptopurine and intravenous 6-mercaptopurine riboside in children - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacokinetics of 6-mercaptopurine in patients with inflammatory bowel disease: implications for therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Hidden Metabolism of 6-Mercaptopurine: A Technical Guide to Isotopic Tracer-Based Discovery

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the application of isotopic tracers in the discovery of novel 6-mercaptopurine (6-MP) metabolites. This whitepaper provides an in-depth overview of experimental protocols, data analysis, and the visualization of metabolic pathways, aiming to accelerate research and development in this critical area of pharmacology.

Introduction

6-Mercaptopurine (6-MP) is a cornerstone chemotherapy agent for acute lymphoblastic leukemia and a vital immunosuppressant for inflammatory bowel disease. Its efficacy and toxicity are intimately linked to its complex metabolism. While the primary metabolic pathways leading to 6-thioguanine nucleotides (6-TGNs) and 6-methylmercaptopurine (6-MMP) are well-documented, the full spectrum of 6-MP biotransformation remains an active area of investigation. The use of isotopic tracers, particularly stable isotopes like carbon-13 (¹³C) and nitrogen-15 (¹⁵N), coupled with advanced mass spectrometry, offers a powerful strategy to uncover previously unknown metabolites, providing deeper insights into the drug's mechanism of action and potential for personalized medicine.

This guide details the methodologies for discovering and characterizing novel 6-MP metabolites using isotopic labeling, focusing on two notable examples: 6-methylmercapto-8-hydroxypurine and 4-amino-5-(methylthio)carbonyl imidazole .

Novel 6-Mercaptopurine Metabolites

Recent research has expanded our understanding of 6-MP metabolism beyond the canonical pathways. Two significant discoveries include:

-

6-methylmercapto-8-hydroxypurine: Identified in the plasma of patients undergoing high-dose 6-MP therapy, this metabolite suggests an alternative catabolic pathway.[1] Its formation highlights the complexity of 6-MP disposition, particularly under intensive treatment regimens.

-

4-amino-5-(methylthio)carbonyl imidazole: This compound has been identified as a degradation product of 6-methylmercaptopurine (Me6-MP) nucleotides during acid hydrolysis, a common step in sample preparation for metabolite analysis.[2] Understanding the formation of such degradation products is crucial for accurate quantification of the parent metabolites.

Quantitative Analysis of Novel Metabolites

The following table summarizes the quantitative data available for the newly identified metabolites.

| Metabolite | Matrix | Method of Detection | Quantitative Data | Reference |

| 6-methylmercapto-8-hydroxypurine | Plasma | HPLC, GC-MS | Steady-state concentrations were approximately one-fifth of the parent drug concentrations in patients receiving high-dose 6-MP infusions. | [1] |

| 4-amino-5-(methylthio)carbonyl imidazole | Erythrocytes (post-hydrolysis) | LC-MS, IR, NMR | The conversion of Me6-MP to this derivative is strongly influenced by the pH of the acid extract. | [2] |

Experimental Protocols

The discovery of novel metabolites relies on a meticulously designed experimental workflow. The following protocols outline the key steps from the synthesis of isotopically labeled 6-MP to the final analysis.

Synthesis of Isotopically Labeled 6-Mercaptopurine

While commercially available, the synthesis of ¹³C- and ¹⁵N-labeled 6-MP can be achieved through established methods. A general approach involves the reaction of a labeled purine precursor with a sulfur source. For example, 6-chloropurine, synthesized from labeled hypoxanthine, can be reacted with a thiourea or sodium hydrosulfide to introduce the thiol group. The availability of isotopically labeled starting materials is a critical consideration.

In Vitro/In Vivo Metabolism Studies

-

Cell Culture Studies: Human cancer cell lines (e.g., murine lymphoma L5178Y cells) are incubated with a known concentration of isotopically labeled 6-MP (e.g., [8-¹⁴C]6-mercaptopurine) for a defined period (e.g., 24 hours).

-

Animal Studies: Animal models are administered the labeled 6-MP, and biological samples (plasma, urine, tissues) are collected at various time points.

-

Human Studies: In clinical research settings, patients can be administered a microdose of labeled 6-MP, and samples are collected to study metabolism in a clinically relevant context.

Sample Preparation and Metabolite Extraction

-

Cell Pellets: Cells are harvested, washed, and lysed. Proteins are precipitated using agents like perchloric acid.

-

Plasma/Urine: Proteins are precipitated, and the supernatant is collected for analysis.

-

Solid Phase Extraction (SPE): SPE can be employed for sample cleanup and concentration of metabolites.

Analytical Methodology: LC-MS/MS

-

Chromatography: Reverse-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) is used to separate the metabolites.

-

Mass Spectrometry: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is used for detection. The mass difference between the labeled and unlabeled metabolites allows for their unambiguous identification.

-

Untargeted Metabolomics: This approach involves scanning for all possible ions and then using specialized software to identify those that show the characteristic isotopic shift of a 6-MP metabolite.

The following table outlines typical LC-MS/MS parameters for the analysis of 6-MP and its metabolites.

| Parameter | Setting |

| Column | C18 reverse-phase (e.g., Waters Acquity UPLC BEH C18) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile/Methanol |

| Flow Rate | 0.2 - 0.4 mL/min |

| Ionization Mode | Electrospray Ionization (ESI), Positive and Negative |

| MS Scan Mode | Full Scan (for untargeted discovery) and MS/MS (for structural elucidation) |

| Collision Energy | Optimized for each metabolite |

Visualization of Metabolic Pathways and Workflows

Visualizing the complex metabolic network of 6-MP and the experimental workflow is crucial for understanding and communicating the research.

Caption: Metabolic pathways of 6-mercaptopurine, including a novel metabolite.

Caption: Experimental workflow for novel metabolite discovery.

Conclusion

The application of isotopic tracers in conjunction with modern analytical platforms is a powerful approach for elucidating the complete metabolic fate of 6-mercaptopurine. The discovery of novel metabolites like 6-methylmercapto-8-hydroxypurine provides new avenues for understanding the drug's pharmacology and for the development of personalized therapeutic strategies. This technical guide provides a framework for researchers to design and execute studies aimed at further unraveling the complexities of 6-MP metabolism, ultimately contributing to safer and more effective use of this important medication.

References

- 1. researchgate.net [researchgate.net]

- 2. Identification of 6-methylmercaptopurine derivative formed during acid hydrolysis of thiopurine nucleotides in erythrocytes, using liquid chromatography-mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance assay - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for LC-MS/MS Quantification of 6-Mercaptopurine in Pediatric Leukemia

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the quantification of 6-mercaptopurine (6-MP) in pediatric leukemia patient samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method specifies the use of a stable isotope-labeled internal standard, 6-Mercaptopurine-13C2,15N, to ensure high accuracy and precision, which is critical for therapeutic drug monitoring and clinical research in this vulnerable patient population.

Introduction

6-mercaptopurine is a cornerstone of maintenance chemotherapy for pediatric acute lymphoblastic leukemia (ALL).[1][2] As an antimetabolite, it disrupts DNA synthesis in rapidly dividing cancer cells.[3] The therapeutic efficacy and toxicity of 6-MP are highly variable among individuals due to genetic polymorphisms in enzymes responsible for its metabolism.[4] Therefore, therapeutic drug monitoring of 6-MP and its active metabolites, such as 6-thioguanine nucleotides (6-TGNs), is crucial to optimize dosing, minimize toxicity, and improve treatment outcomes.[5][6] This LC-MS/MS protocol offers a sensitive and specific method for the quantitative analysis of 6-MP.

6-Mercaptopurine Metabolic Pathway

The metabolism of 6-mercaptopurine is complex, involving competing anabolic and catabolic pathways. The anabolic pathway, initiated by hypoxanthine-guanine phosphoribosyltransferase (HPRT), leads to the formation of cytotoxic 6-thioguanine nucleotides (6-TGNs) that are incorporated into DNA and RNA, leading to cell death. The catabolic pathway involves methylation by thiopurine S-methyltransferase (TPMT) to form 6-methylmercaptopurine (6-MMP) and oxidation by xanthine oxidase (XO). Genetic variations in TPMT can significantly alter the balance between these pathways, affecting both drug efficacy and toxicity.

Figure 1: Simplified metabolic pathway of 6-mercaptopurine.

Experimental Protocol

This protocol is intended for the analysis of 6-mercaptopurine in patient plasma or dried blood spots (DBS).

Materials and Reagents

-

6-Mercaptopurine analytical standard (Sigma-Aldrich)

-

This compound (Toronto Research Chemicals)

-

HPLC-grade methanol, acetonitrile, and water (Fisher Scientific)

-

Formic acid (Sigma-Aldrich)

-

Human plasma (drug-free)

-

DBS cards (e.g., Whatman 903)

Instrumentation

-

Liquid Chromatography system (e.g., Waters Acquity UPLC)

-

Tandem Mass Spectrometer (e.g., Waters Xevo TQ-S)

-

Analytical column: C18 column, 1.7 µm, 2.1 x 100 mm (e.g., Waters Acquity UPLC BEH C18)

Sample Preparation (Plasma)

-

Thaw plasma samples at room temperature.

-

To 100 µL of plasma, add 300 µL of ice-cold methanol containing the internal standard, this compound, at a concentration of 50 ng/mL.

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 13,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Sample Preparation (Dried Blood Spots)

-

Punch out a 3 mm disc from the DBS card into a clean 1.5 mL microcentrifuge tube.

-

Add 200 µL of methanol containing the internal standard, this compound, at a concentration of 50 ng/mL.

-

Vortex for 20 minutes to extract the analytes.

-

Centrifuge at 13,000 x g for 10 minutes.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[1]

LC-MS/MS Method Workflow

Figure 2: LC-MS/MS experimental workflow for 6-mercaptopurine analysis.

LC and MS/MS Parameters

Table 1: Liquid Chromatography Parameters

| Parameter | Value |

| Column | Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temp. | 40°C |

| Gradient | 5% B for 0.5 min, to 95% B in 2.5 min, hold for 1 min, return to 5% B in 0.1 min, hold for 0.9 min |

Table 2: Mass Spectrometry Parameters

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.0 kV |

| Source Temp. | 150°C |

| Desolvation Temp. | 400°C |

| Cone Gas Flow | 50 L/hr |

| Desolvation Gas Flow | 800 L/hr |

Table 3: MRM Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |

| 6-Mercaptopurine | 153.0 | 119.1 | 25 | 15 |

| This compound (IS) | 156.0 | 122.1 | 25 | 15 |

| 6-Methylmercaptopurine | 167.1 | 126.0 | 30 | 18 |

| 6-Thioguanine | 168.0 | 151.0 | 30 | 20 |

Note: The MRM transition for this compound is predicted based on the fragmentation of the unlabeled compound. Optimal cone voltage and collision energy should be determined empirically.

Method Validation Data

The following tables summarize typical validation parameters for a similar LC-MS/MS method for 6-mercaptopurine quantification.

Table 4: Linearity and Lower Limit of Quantification (LLOQ)

| Analyte | Linear Range (ng/mL) | R² | LLOQ (ng/mL) |

| 6-Mercaptopurine | 5 - 1000 | > 0.99 | 5 |

| 6-Methylmercaptopurine | 5 - 1000 | > 0.99 | 5 |

| 6-Thioguanine | 5 - 1000 | > 0.99 | 5 |

Data compiled from representative studies.[5][7]

Table 5: Precision and Accuracy

| Analyte | QC Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

| 6-Mercaptopurine | Low (15 ng/mL) | < 10 | < 10 | 90-110 |

| Mid (150 ng/mL) | < 10 | < 10 | 90-110 | |

| High (800 ng/mL) | < 10 | < 10 | 90-110 |

Data compiled from representative studies.[5][7]

Conclusion

This application note provides a comprehensive and detailed protocol for the quantification of 6-mercaptopurine in pediatric leukemia patient samples using LC-MS/MS with a stable isotope-labeled internal standard. The use of this compound ensures the highest level of accuracy and precision, which is essential for personalized medicine and clinical research in pediatric oncology. The provided workflow, instrument parameters, and validation data serve as a robust starting point for laboratories implementing this critical assay.

References

- 1. Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. academic.oup.com [academic.oup.com]

- 6. Improved Method for Therapeutic Drug Monitoring of 6-Thioguanine Nucleotides and 6-Methylmercaptopurine in Whole-Blood by LC/MSMS Using Isotope-Labeled Internal Standards | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

Application Note: Quantification of 6-Mercaptopurine Metabolites Using Isotope Dilution Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-mercaptopurine (6-MP) is a cornerstone medication in the treatment of acute lymphoblastic leukemia and inflammatory bowel diseases.[1][2] As a prodrug, its therapeutic efficacy and toxicity are dependent on its intracellular metabolism into active 6-thioguanine nucleotides (6-TGNs) and potentially toxic 6-methylmercaptopurine nucleotides (6-MMPNs).[3][4] Monitoring the levels of these metabolites is crucial for optimizing therapeutic outcomes and minimizing adverse effects.[5][6] Isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a highly sensitive and specific method for the accurate quantification of 6-MP and its metabolites in biological matrices.[7][8] This application note provides a detailed protocol for the quantification of 6-MP metabolites in red blood cells (RBCs) and summarizes key quantitative data from published studies.

Metabolic Pathway of 6-Mercaptopurine

6-mercaptopurine undergoes a complex intracellular metabolism involving competing anabolic and catabolic pathways. The key enzymes involved are hypoxanthine-guanine phosphoribosyltransferase (HPRT), thiopurine S-methyltransferase (TPMT), and xanthine oxidase (XO).[1][2][3] The balance between the formation of active 6-TGNs and inactive or potentially toxic metabolites like 6-MMPNs is influenced by genetic polymorphisms in these enzymes, particularly TPMT.[4]

Caption: Metabolic pathway of 6-mercaptopurine (6-MP).

Experimental Protocol: Quantification of 6-MP Metabolites in Red Blood Cells by LC-MS/MS

This protocol describes a general method for the simultaneous quantification of 6-thioguanine (6-TG) and 6-methylmercaptopurine (6-MMP) in red blood cells following acid hydrolysis of their respective nucleotide forms.

Materials and Reagents

-

6-mercaptopurine, 6-thioguanine, and 6-methylmercaptopurine standards

-

Stable isotope-labeled internal standards (e.g., ¹³C,¹⁵N-labeled 6-TG and d₃-6-MMP)

-

Perchloric acid (HClO₄)

-

Dithiothreitol (DTT)

-

Acetonitrile (ACN), Methanol (MeOH), Formic acid (FA) - LC-MS grade

-

Ultrapure water

-

Whole blood collected in EDTA or heparin tubes

Sample Preparation Workflow

Caption: Workflow for preparing RBC samples for 6-MP metabolite analysis.

Detailed Procedure

-

Red Blood Cell Isolation:

-

Sample Lysis and Protein Precipitation:

-

Lyse a known volume of packed RBCs with water.

-

Add an internal standard solution containing stable isotope-labeled analogs of the analytes.

-

Add dithiothreitol (DTT) solution to prevent oxidation of thiol groups.[9]

-

Precipitate proteins by adding a final concentration of approximately 0.7 M perchloric acid.[6]

-

-

Hydrolysis:

-

Final Sample Preparation for LC-MS/MS:

-

Cool the samples and centrifuge to pellet any remaining precipitate.

-

Transfer the supernatant to an autosampler vial for injection into the LC-MS/MS system.

-

LC-MS/MS Parameters

The following are typical starting parameters that may require optimization for specific instrumentation.

| Parameter | Typical Value |

| LC Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm)[10][11] |

| Mobile Phase A | 0.1% Formic Acid in Water[10][11] |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile/Methanol[10][11] |

| Flow Rate | 0.2 mL/min[10][11] |

| Gradient | A suitable gradient to separate the analytes from matrix components. |

| Injection Volume | 5-10 µL |

| Ionization Mode | Electrospray Ionization (ESI), Positive[11] |

| MS Detection | Multiple Reaction Monitoring (MRM) |

Table 1: Example MRM Transitions for 6-MP Metabolites

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |